molecular formula C9H9NO2 B7949158 p-Aminocinnamic acid

p-Aminocinnamic acid

Cat. No. B7949158
M. Wt: 163.17 g/mol
InChI Key: JOLPMPPNHIACPD-UHFFFAOYSA-N
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Description

P-Aminocinnamic acid is a chemical compound with the molecular formula C9H9NO2 . It is a derivative of cinnamic acid, which is an aromatic compound commonly found in plants .


Synthesis Analysis

Ten derivatives of p-aminocinnamic aldehydes were prepared from the reaction of either aromatic amines with dimethylaminoacrolein or benzaldehydes with acetaldehyde . The synthesis applying dimethylaminoacrolein as the reagent gets better yields than the one based on the reaction with acetaldehyde .


Molecular Structure Analysis

The molecular structure of p-Aminocinnamic acid consists of an aromatic ring attached to a carboxylic acid group and an amino group . The presence of these functional groups allows it to participate in various chemical reactions .


Chemical Reactions Analysis

P-Aminocinnamic acid can participate in various chemical reactions due to its aromatic ring, carboxylic acid group, and amino group . For example, it can undergo reactions such as the Heck reaction, Knoevenagel condensation, Wittig reaction, and Suzuki-Miyaura cross-coupling reaction .

Scientific Research Applications

  • Therapeutic and Nutraceutical Applications : p-Methoxycinnamic acid (a derivative of p-Aminocinnamic acid), has shown significant potential in therapeutic and nutraceutical applications. This compound, derived from plants, exhibits a wide range of biologically useful properties and has been tested for antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities. It's also explored for its use in the food industry as a nutraceutical agent (Płowuszyńska & Gliszczyńska, 2021).

  • Biological Activities of Conjugates : p-Coumaric acid, closely related to p-Aminocinnamic acid, and its conjugates have been extensively studied for their bioactivities. These include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. They also show potential in mitigating diabetes, obesity, hyperlipidemia, and gout (Pei, Ou, Huang, & Ou, 2016).

  • Antihyperglycemic Effects : The antihyperglycemic effects of p-methoxycinnamic acid in both normal and streptozotocin-induced diabetic rats have been investigated, revealing its potential to decrease plasma glucose concentration and alter activities of hepatic glucose-regulating enzymes (Adisakwattana, Roengsamran, Hsu, & Yibchok-anun, 2005).

  • Pharmacokinetic Properties and Pharmacological Effects : Research has been conducted on the pharmacokinetic properties, pharmacological effects, and analytical methods for the determination of p-Coumaric acid in various matrices. This phenolic compound is of interest due to its high free radical scavenging, anti-inflammatory, antineoplastic, and antimicrobial activities (Ferreira, Victorelli, Fonseca-Santos, & Chorilli, 2019).

  • Synthesis and Industrial Applications : The synthesis and optimization of biotechnological methods for the production of phospholipid derivatives of p-methoxycinnamic acid have been explored. These derivatives could serve as new nutraceuticals, showing valuable activities like anticancer, antidiabetic, and neuro- and hepatoprotective (Rychlicka & Gliszczyńska, 2020).

  • Management of Lipid Metabolism and Obesity : Hydroxycinnamic acid derivatives, a class of compounds related to p-Aminocinnamic acid, have shown potential in managing lipid metabolism and obesity. These compounds exhibit antioxidant and anti-inflammatory properties and have been investigated for therapeutic benefits in experimental diabetes and hyperlipidemia (Alam et al., 2016).

  • Synthesis as Precursors for Dyes : p-Aminocinnamic aldehydes, which can be derived from p-Aminocinnamic acid, have been synthesized for potential use as precursors in the production of dyes for applications in medicine and optoelectronics (Pietrzak & Jȩdrzejewska, 2021).

Safety And Hazards

According to the safety data sheet, p-Aminocinnamic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Research on p-Aminocinnamic acid and its derivatives is ongoing, with potential applications in the development of biobased plastics , pH-responsive polyimide hydrogels , and antibacterial properties of modified cellulose fibers . These studies suggest that p-Aminocinnamic acid has a promising future in various fields, including materials science and medicine.

properties

IUPAC Name

3-(4-aminophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLPMPPNHIACPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024471
Record name 3-(4-Aminophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-2-propenoic acid

CAS RN

2393-18-2
Record name 3-(4-Aminophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2393-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclobranyl ester of p-nitrocinnamic acid (165.0 g, 0.268 mole) prepared according to the procedure of Example 103 was suspended in a mixture of acetic acid (1.5 l) and tetrahydrofuran (2 l). To the suspension were added 6N-HCl-dioxane (125 ml) and zinc powder (165 g) and the mixture was stirred at 20° C. for 2 hours. Then the reaction mixture was filtered to remove zinc powder. The filtrate was concentrated under reduced pressure, and the residue was extracted with chloroform. The extracts were washed successively with water and saturated aqueous NaHCO3, then dried, and concentrated in vacuo. The residual crystals were recrystallized from chloroform-ethanol (1:3, v/v), giving cyclobranyl ester of p-aminocinnamic acid (119.2 g), in a 75.9% yield. m.p. 206°-207° C.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
165 g
Type
catalyst
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
C Overberger, H Biletch, F Orttung - The Journal of Organic …, 1959 - ACS Publications
… Low yields and less pure products also resulted from many other attempts to prepare the thiol acid from either piodocinnamic acid or diazotized p-aminocinnamic acid. Some of these …
Number of citations: 6 pubs.acs.org
EM Barrall - Analytical Calorimetry: Proceedings of the Symposium …, 1970 - Springer
… Thennodynamic Properties of a Group of Schiff's Basis of p-Aminocinnamic Acid Esters (4) … data on the Schiff's bases of p-aminocinnamic acid esters in the preparation of this paper. …
Number of citations: 0 link.springer.com
FG Gustafson - Science, 1949 - science.org
… Adenine, tryptophane, and p-aminocinnamic acid concentrations in the extracts were … p-aminocinnamic acid, 44 mg; and anthranilic acid, 46 mg. Thus, without considering losses in …
Number of citations: 22 www.science.org
C Cattò, S Baroni, F Villa, A Polo, F Cappitelli… - 2013 - air.unimi.it
… According to a biological screening of a small library of molecules, some with ZA-related structure, p-aminocinnamic acid and p-aminosalicylic acid were selected and their covalent …
Number of citations: 0 air.unimi.it
HK Mitchell, FA Haskins - Science, 1949 - science.org
… Adenine, tryptophane, and p-aminocinnamic acid concentrations in the extracts were … p-aminocinnamic acid, 44 mg; and anthranilic acid, 46 mg. Thus, without considering losses in …
Number of citations: 86 www.science.org
D Coates, KJ Harrison, GW Gray - Molecular Crystals and Liquid …, 1973 - Taylor & Francis
… Abstract-Schiff’s bases derived from esters of p-aminocinnamic acid continue to be of interest because of novel mesophase transformations that they exhibit. At Berlin, preliminary …
Number of citations: 53 www.tandfonline.com
M Sierocka, A Zakrzewski, M Toczek, E Kasprzak - Polymer Science USSR, 1984 - Elsevier
… The polymers synthesized from the esters of p-aminocinnamic acid with the epoxide resin and the corresponding aldehydes have two absorption bands: at 2m~x=220-230 and 265-320 …
Number of citations: 1 www.sciencedirect.com
S Dell'orto, C Cattò, F Villa, F Forlani… - … Research Part A, 2017 - Wiley Online Library
… This work revealed that p-aminocinnamic acid, targeting WrbA a FMN-dependent oxido-… This article is focused on the functionalization of a polymeric support with p-aminocinnamic acid …
Number of citations: 9 onlinelibrary.wiley.com
M ICHIKAWA, H ICHIBAGASE - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
Tuberculostatic activity of coumarins has been noted in a few cases. For example, Bersch, et al. 3) have reported that the antibacterial activity of trans-p-aminocinnamic acid against …
Number of citations: 5 www.jstage.jst.go.jp
C Cattò - 2014 - air.unimi.it
… According to the biological screening of the small library of molecules, p-aminocinnamic acid was selected for its covalent coupling to the affinity support. Functionalization of the solid …
Number of citations: 0 air.unimi.it

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